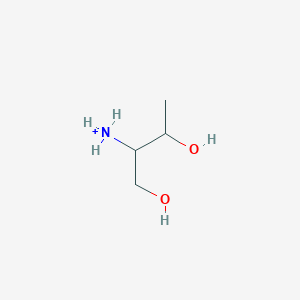
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester is a chemical compound with the molecular formula C16H16N2O6 and a molecular weight of 332.31 g/mol . This compound is known for its light-yellow solid form and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester involves several steps. One common method includes the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid with methanol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete esterification . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions include amino derivatives and substituted pyridine compounds .
Scientific Research Applications
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester is widely used in scientific research due to its pharmacological properties. It is a potent calcium antagonist and is used in the study of cardiovascular diseases . The compound’s ability to bind to calcium channels makes it valuable in the development of antihypertensive drugs . Additionally, it is used in the prevention and therapy of atherosclerotic degradation of arterial walls .
Mechanism of Action
The compound exerts its effects by binding to calcium channels in the membranes of cells, preventing the entry of calcium ions . This action leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation and vascular smooth muscle contraction .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as amlodipine, nifedipine, and felodipine . Compared to these compounds, 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester has a unique nitrophenyl group that enhances its binding affinity to calcium channels . This uniqueness makes it particularly effective in certain therapeutic applications, such as the treatment of hypertension and atherosclerosis .
Properties
CAS No. |
85831-33-0 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-13(14(10(2)16-9)15(18)21-3)11-5-4-6-12(8-11)17(19)20/h4-8,13,16H,1-3H3/t13-/m0/s1 |
InChI Key |
YIDMSUYXPVVJDC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C[C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




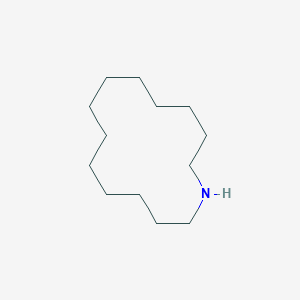
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
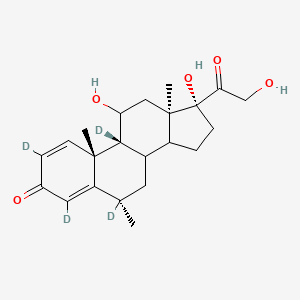
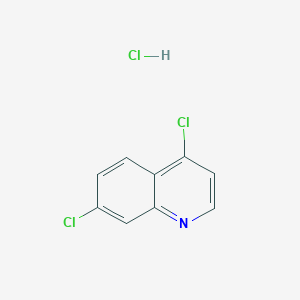


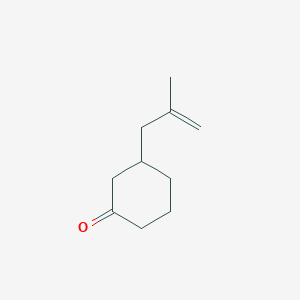
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)

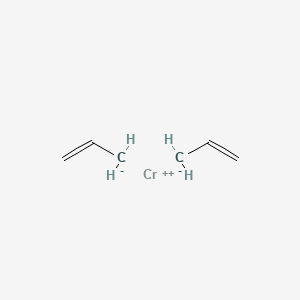
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
